(Z)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
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Description
(Z)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H19ClN4O and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthetic Methods : Enaminone derivatives, closely related to the compound , have been synthesized and utilized as building blocks in the creation of heterocyclic compounds, showing the versatility of such structures in organic synthesis (Ahmed, 2017).
Biological Applications : Similar compounds have demonstrated significant anti-inflammatory and antimicrobial activities. This indicates potential pharmaceutical applications for compounds with similar structures (Ahmed, 2017).
Polymer Chemistry
- Polymer Synthesis : Aromatic polyamides and polyimides containing pendent pyrazole rings have been synthesized from related monomers. These polymers exhibit high thermal stability and solubility in various organic solvents, highlighting their potential in materials science (Kim et al., 2016).
Anticancer Research
- Anticancer Agents : Novel pyrazolopyrimidines derivatives, which share a structural resemblance to the compound , have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Heterocyclic Synthesis
Heterocyclic Compounds : Studies have shown the utility of enaminonitriles, structurally related to the target compound, in the synthesis of various heterocyclic derivatives like pyrazole, pyridine, and pyrimidine (Fadda et al., 2012).
Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their reactions to form substituted pyridines and other derivatives have been explored. Some of these compounds showed promising antitumor and antimicrobial activities (Riyadh, 2011).
Properties
IUPAC Name |
(Z)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-14-9-10-20(15(2)11-14)25-22(28)17(13-24)12-19-16(3)26-27(21(19)23)18-7-5-4-6-8-18/h4-12H,1-3H3,(H,25,28)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFTFAGJMUQQG-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=C(N(N=C2C)C3=CC=CC=C3)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.